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Compound of Interest

Compound Name: Benzofurazan

Cat. No.: B1196253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

benzofurazan, a significant heterocyclic compound in medicinal chemistry and materials

science. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, alongside the experimental protocols for acquiring such spectra.

Spectroscopic Data of Benzofurazan
The following sections present the available spectroscopic data for benzofurazan. Due to the

limited availability of published spectra for the parent benzofurazan molecule, representative

data for the closely related compound, benzofuran, is also included for comparative purposes

where noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by

providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of benzofurazan provides information about the chemical shifts and

coupling constants of its aromatic protons.
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Compound
Proton

Assignment

Chemical Shift

(δ) [ppm]
Solvent

Spectrometer

Frequency

Benzofurazan
Aromatic (AA'BB'

system)
7.78 CCl₄ 300 MHz

Benzofurazan
Aromatic (AA'BB'

system)
7.36 CCl₄ 300 MHz

Note: The aromatic protons of benzofurazan exhibit a complex second-order splitting pattern

known as an AA'BB' system.

¹³C NMR Spectroscopic Data

No comprehensive ¹³C NMR data for the parent benzofurazan molecule was identified in the

searched literature. The following data for benzofuran is provided as a reference for a related

bicyclic aromatic system.

Compound Carbon Assignment
Chemical Shift (δ)

[ppm]
Solvent

Benzofuran C2 144.9 CDCl₃

Benzofuran C3 106.6 CDCl₃

Benzofuran C3a 127.5 CDCl₃

Benzofuran C4 121.4 CDCl₃

Benzofuran C5 122.8 CDCl₃

Benzofuran C6 124.2 CDCl₃

Benzofuran C7 111.4 CDCl₃

Benzofuran C7a 154.9 CDCl₃

Infrared (IR) Spectroscopy
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IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational transitions. This provides information about the functional groups

present in the molecule.

Specific IR absorption peaks for the parent benzofurazan molecule were not explicitly detailed

in the searched literature. General characteristic IR absorptions for aromatic and heterocyclic

compounds are provided below.

Vibrational Mode
Approximate Frequency

(cm⁻¹)
Intensity

Aromatic C-H stretch 3100 - 3000 Medium to Weak

C=C aromatic ring stretch 1600 - 1450 Medium to Weak

C-N stretch 1350 - 1000 Medium

N-O stretch 1500 - 1300 Strong

C-H out-of-plane bend 900 - 675 Strong

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a molecule. The NIST WebBook provides mass spectral data for

benzofurazan acquired via electron ionization (EI).[1]

Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity (%) Possible Fragment

120 100 [M]⁺ (Molecular Ion)

92 ~40 [M - CO]⁺

64 ~35 [C₅H₄]⁺

Experimental Protocols
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The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 5-10 mg of the benzofurazan sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated

chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)) in a clean, dry NMR tube.

To ensure homogeneity, the solution should be vortexed or gently agitated.

The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure

the analyte signals.[2]

Instrumental Analysis:

The NMR spectrum is typically recorded on a spectrometer operating at a frequency of 300

MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Before acquiring the spectrum of the sample, a background spectrum of the solvent is often

run.

The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic

field.

For ¹H NMR of aromatic compounds, the spectral window is typically set from 0 to 10 ppm.[3]

For ¹³C NMR, a wider spectral width is used, generally from 0 to 200 ppm.

The chemical shifts are reported in parts per million (ppm) relative to an internal standard,

typically tetramethylsilane (TMS), which is set to 0 ppm.

FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method for Solids):
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Thoroughly grind 1-2 mg of the solid benzofurazan sample with approximately 100-200 mg

of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle. The mixture

should be a fine, homogeneous powder.[4]

Transfer the mixture to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.[5]

A background spectrum should be collected using a blank KBr pellet to account for any

atmospheric and instrumental noise.[5]

Instrumental Analysis:

Place the KBr pellet containing the sample into the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

The resulting spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction:

For a volatile compound like benzofurazan, the sample can be introduced into the mass

spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.[6]

The sample is vaporized in the ion source.

Ionization and Analysis:

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing the molecules to ionize and fragment. This is known as a

"hard" ionization technique.[6][7]

The resulting positively charged ions (the molecular ion and various fragment ions) are

accelerated into the mass analyzer.
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The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion, generating a mass spectrum which is a plot of

relative intensity versus m/z.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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